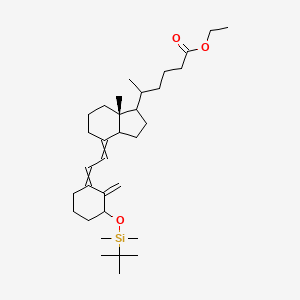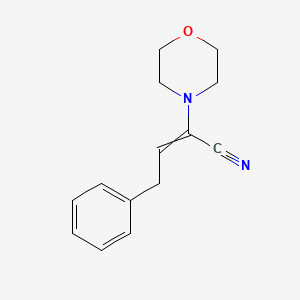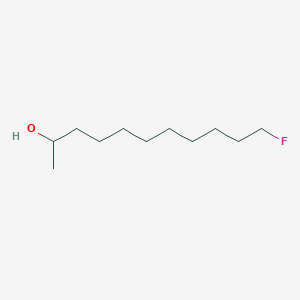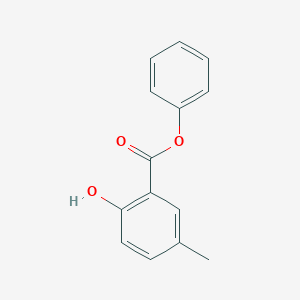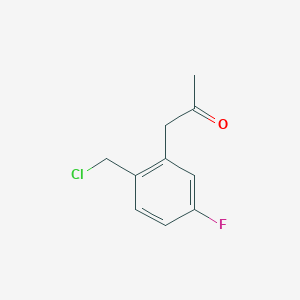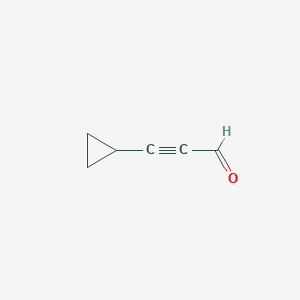![molecular formula C9H10BrN5 B14070540 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- CAS No. 101348-32-7](/img/structure/B14070540.png)
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- typically involves the reaction of pyrimidine derivatives with bromomethylating agents. One common method involves the reaction of pyrimidine-2,4-diamine with bromomethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- involves its interaction with specific molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it effective in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- stands out due to its unique bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .
Propriétés
Numéro CAS |
101348-32-7 |
|---|---|
Formule moléculaire |
C9H10BrN5 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H10BrN5/c1-4-5(2-10)3-13-8-6(4)7(11)14-9(12)15-8/h3H,2H2,1H3,(H4,11,12,13,14,15) |
Clé InChI |
WDKGMVOPUGQGQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=NC2=NC=C1CBr)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


